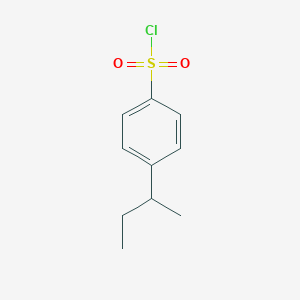

4-Sec-butylbenzenesulfonyl chloride

Description

General Overview of Arenesulfonyl Chlorides as Key Synthetic Intermediates

Arenesulfonyl chlorides are widely recognized as pivotal synthetic intermediates in organic and medicinal chemistry. magtech.com.cn Their utility stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which readily reacts with a variety of nucleophiles. This reactivity allows for the introduction of the arenesulfonyl moiety into a wide range of molecules. The synthesis of arenesulfonyl chlorides can be achieved through several methods, including the electrophilic aromatic substitution with chlorosulfonic acid and the oxidative chlorination of organosulfur compounds. nih.gov More contemporary methods, such as palladium-catalyzed chlorosulfonylation of arylboronic acids and copper-catalyzed decarboxylative halosulfonylation, offer milder conditions and greater functional group tolerance. nih.govacs.org

Importance in the Synthesis of Complex Organic Molecules

The significance of arenesulfonyl chlorides is particularly evident in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. They are the primary precursors for the synthesis of sulfonamides and sulfonate esters, two functional groups with profound biological and chemical importance. nih.goveurjchem.com Sulfonamides, for instance, are a cornerstone of many antibacterial drugs, and their synthesis is most commonly achieved by the reaction of an arenesulfonyl chloride with a primary or secondary amine. researchgate.netucl.ac.uk Similarly, sulfonate esters, which are valuable as leaving groups in nucleophilic substitution and elimination reactions, are typically prepared from the reaction of an arenesulfonyl chloride with an alcohol. eurjchem.comperiodicchemistry.com The ability to readily form these crucial linkages makes arenesulfonyl chlorides indispensable in the construction of intricate molecular architectures.

Role as Electrophilic Reagents in Chemical Transformations

The core reactivity of arenesulfonyl chlorides lies in their function as potent electrophiles. chegg.com The sulfur atom, bonded to two highly electronegative oxygen atoms and a chlorine atom, carries a significant partial positive charge, making it susceptible to attack by nucleophiles. This electrophilicity drives a wide array of chemical transformations. Beyond the synthesis of sulfonamides and sulfonate esters, arenesulfonyl chlorides participate in reactions with alkenes, alkynes, imines, and other unsaturated compounds. magtech.com.cnacs.org These reactions can lead to the formation of various products through processes such as annulations, chlorosulfonylation, and sulfonylation. magtech.com.cn The mechanism of these reactions often involves a bimolecular nucleophilic substitution at the sulfur atom. nih.gov

Interactive Data Tables

Table 1: Properties of 4-sec-Butylbenzenesulfonyl Chloride

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 15084-51-2 |

| Molecular Formula | C₁₀H₁₃ClO₂S |

| Molecular Weight | 232.73 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 78-81 °C |

Data sourced from multiple chemical suppliers. sigmaaldrich.comtcichemicals.comchemicalbook.com

Table 2: Common Reactions of Arenesulfonyl Chlorides

| Reaction Type | Reactant | Product |

| Sulfonamide Formation | Primary or Secondary Amine | Sulfonamide |

| Sulfonate Ester Formation | Alcohol | Sulfonate Ester |

| Friedel-Crafts Sulfonylation | Aromatic Compound | Diaryl Sulfone |

| Addition to Alkenes | Alkene | β-Chloro Sulfone |

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWCEGFXTKWVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396275 | |

| Record name | 4-sec-butylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56609-83-7 | |

| Record name | 4-sec-butylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(butan-2-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Sec Butylbenzenesulfonyl Chloride and Analogous Structures

Established Synthetic Pathways for Arenesulfonyl Chlorides

The synthesis of arenesulfonyl chlorides is a cornerstone of industrial and laboratory organic chemistry. These compounds serve as critical intermediates for a wide array of derivatives, including sulfonamides and sulfonate esters. The traditional methods for their preparation primarily involve the direct chlorosulfonylation of arenes or the chlorination of pre-formed sulfonic acids.

Chlorosulfonic Acid-Mediated Sulfonylation Protocols

Direct chlorosulfonylation is a prevalent and economically viable method for synthesizing arenesulfonyl chlorides. google.com This electrophilic aromatic substitution involves reacting an arene, such as sec-butylbenzene (B1681704), with chlorosulfonic acid. google.com The reaction proceeds through the in-situ formation of sulfur trioxide, a potent electrophile, which attacks the aromatic ring to form a sulfonic acid intermediate that is subsequently converted to the sulfonyl chloride. wikipedia.org

The efficiency and selectivity of chlorosulfonylation are highly sensitive to reaction conditions. nih.gov The reaction is markedly exothermic, necessitating stringent temperature control to mitigate the formation of byproducts like diaryl sulfones. nih.gov Typically, the reaction is conducted at low temperatures, often between 0–5 °C.

The sequence of addition is also a critical parameter. The standard procedure involves the gradual addition of the arene to a stirred, cooled excess of chlorosulfonic acid. rsc.org This approach ensures that the concentration of the arene remains low, which favors monosubstitution and helps to control the exotherm. The excess chlorosulfonic acid also acts as a solvent, maintaining the fluidity of the reaction mixture.

The electronic properties of substituents on the aromatic ring significantly influence the reaction's kinetics and regioselectivity. saskoer.caopenstax.org Electron-donating groups (EDGs), like the sec-butyl group, activate the ring towards electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene (B151609). libretexts.org

The sec-butyl group is an ortho-, para-director. However, due to the steric bulk of the sec-butyl group, the incoming chlorosulfonyl group is directed predominantly to the sterically less hindered para-position. This leads to the formation of 4-sec-butylbenzenesulfonyl chloride as the major product. Conversely, arenes bearing electron-withdrawing groups (EWGs) are deactivated and undergo chlorosulfonylation more slowly, often requiring more forcing conditions. saskoer.ca

Phosphorus Oxychloride-Mediated Chlorination of Sulfonic Acids

An alternative to direct chlorosulfonylation is a two-step process: sulfonation of the arene to produce an arenesulfonic acid, followed by chlorination. wikipedia.org Phosphorus oxychloride (POCl₃) is a common reagent for converting arenesulfonic acids or their salts into the corresponding arenesulfonyl chlorides. oregonstate.edu

This method is particularly useful when the substrate is sensitive to the harsh, oxidative conditions of chlorosulfonic acid or when direct chlorosulfonylation yields intractable product mixtures. The reaction typically involves heating the sulfonic acid with phosphorus oxychloride. The mechanism involves the formation of a dichlorophosphoric acid intermediate.

Advanced Synthetic Approaches to Functionalized Derivatives

Contemporary research focuses on developing more efficient, milder, and environmentally benign methods for synthesizing sulfonyl chlorides. These advanced approaches often feature one-pot procedures and tolerate a wider range of functional groups.

One-Pot Oxidative Chlorination of Thiol Precursors to Sulfonyl Chlorides

A significant advancement is the one-pot oxidative chlorination of thiols, which offers a direct route to sulfonyl chlorides from readily available thiol precursors. organic-chemistry.orgthieme-connect.com This method circumvents the need to isolate sulfonic acid intermediates. Various reagent systems have been developed for this transformation.

One effective system employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This protocol has demonstrated broad applicability, successfully converting a range of aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides with high yields and purity. organic-chemistry.orgresearchgate.net The reactions are typically rapid and can be performed under mild, room temperature conditions. organic-chemistry.org Another reported system for this transformation utilizes trichloroisocyanuric acid (TCCA) in the presence of benzyltrimethylammonium (B79724) chloride and water. tandfonline.com The general applicability of these oxidative chlorination methods is highlighted by their success with thiols bearing both electron-donating and electron-withdrawing substituents. researchgate.net

Below is a table summarizing the yields for the synthesis of various sulfonyl chlorides from their corresponding thiols using an H₂O₂/SOCl₂ system.

| Thiol Precursor | Product | Yield (%) |

| Thiophenol | Benzenesulfonyl chloride | 97 |

| 4-Methylthiophenol | p-Toluenesulfonyl chloride | 96 |

| 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl chloride | 95 |

| 2-Naphthalenethiol | Naphthalene-2-sulfonyl chloride | 94 |

| 2-Phenylethanethiol | 2-Phenylethanesulfonyl chloride | 92 |

| Data sourced from studies on oxidative chlorination of thiols. organic-chemistry.org |

This one-pot methodology represents a more sustainable and efficient alternative to traditional synthetic routes, offering advantages in terms of reaction time, cost-effectiveness, and waste reduction. organic-chemistry.org

Evaluation of Operational Parameters and Substrate Scope

The synthesis of benzenesulfonyl chlorides is heavily influenced by reaction conditions and the nature of the starting materials. The most common method involves the reaction of an aromatic compound with an excess of chlorosulfonic acid. wikipedia.orgorgsyn.org For the synthesis of this compound, sec-butylbenzene is the specific substrate.

Key operational parameters that require careful control include:

Reactant Ratio: The molar ratio of the chlorosulfonating agent to the aromatic substrate is a critical factor. Using an excess of chlorosulfonic acid, often in ratios of 3:1 to 8:1, can increase the yield of the desired sulfonyl chloride. google.com For instance, reacting one mole of chlorobenzene (B131634) with three moles of chlorosulfonic acid results in a 72-73% yield. google.com A higher excess of the acid can further improve yields. google.com Conversely, insufficient chlorosulfonic acid can lead to an increased formation of by-products like diphenyl sulfone. orgsyn.org

Temperature: The reaction temperature must be carefully managed. The addition of the aromatic compound to chlorosulfonic acid is typically carried out at a controlled temperature, for example, between 20°C and 25°C, using cooling baths to manage the exothermic reaction. orgsyn.orggoogle.com

Reaction Time: The duration of the reaction, including the initial addition and subsequent stirring, impacts the completion of the reaction. A typical process involves adding the benzene derivative over several hours, followed by an additional hour of stirring. orgsyn.org

Solvent: While the reaction can be performed neat, the use of a solvent can be advantageous. Halogenated aliphatic hydrocarbons are mentioned as suitable organic solvents. google.comgoogle.com The use of a solvent can aid in temperature control and mixing.

The substrate scope for this type of reaction is broad, encompassing various substituted benzenes. The synthesis of analogous structures like p-toluenesulfonyl chloride from toluene, 4-chlorobenzenesulfonyl chloride from chlorobenzene google.com, and 4-tert-butylbenzenesulfonyl chloride from tert-butylbenzene (B1681246) google.comsigmaaldrich.comsigmaaldrich.com demonstrates the versatility of this synthetic approach. The primary requirement is an available hydrogen atom on the aromatic ring for electrophilic substitution to occur.

Table 1: Influence of Reactant Ratio on Yield for Analogous Compounds

| Aromatic Substrate | Molar Ratio (Substrate:Chlorosulfonic Acid) | Yield of Sulfonyl Chloride |

| Chlorobenzene | 1:3 | 72-73% google.com |

| Chlorobenzene | 1:8 | 80% google.com |

| Benzene | 1:3 (approx.) | 75-80% orgsyn.org |

This table is generated based on data for analogous structures to illustrate the impact of reactant ratios.

Scalable Synthesis Protocols for Research and Industrial Applications

Transitioning the synthesis of this compound from laboratory to larger scales for research or industrial purposes requires robust and efficient protocols. Industrial processes often prioritize continuous production over batch methods to enhance safety and efficiency. google.comgoogle.com

A scalable process for a related compound, alkylbenzenesulfonyl chloride, involves the following key stages: google.com

Sulfonation: Alkylbenzene is reacted with a sulfonating agent like liquid sulfur trioxide in a suitable solvent (e.g., liquid sulfur dioxide, halogenated hydrocarbons, or alkanes). This reaction can be performed in a continuous pipeline reactor or a batch-style still at temperatures ranging from -20°C to 80°C. google.com

Chlorination: The resulting sulfonic acid intermediate is then reacted with a chlorinating agent, such as chlorosulfonic acid, again in a continuous or batch reactor system, to form the final alkylbenzenesulfonyl chloride product. google.com

Work-up and Isolation: The reaction mixture is then processed to isolate the product. This may involve washing with water and separation of the organic layer containing the product. google.com

Table 2: Comparison of Synthesis Scales for Arylsulfonyl Chlorides

| Compound | Scale | Yield | Purity | Process Type |

| 2-(methanesulfonyl)benzenesulfonyl chloride | Multi-kilogram | 32% (overall) acs.org | >98% acs.org | Batch acs.org |

| Alkylbenzenesulfonyl chloride | Industrial | 90.1% google.com | 97% google.com | Continuous google.com |

This table provides examples of scalable synthesis for analogous compounds.

Purification Techniques for High-Purity Research Applications

For high-purity research applications, crude this compound must undergo rigorous purification to remove unreacted starting materials, by-products such as the corresponding sulfonic acid and diphenyl sulfone, and residual solvents.

Several techniques are employed for the purification of sulfonyl chlorides:

Aqueous Washing: The initial work-up typically involves pouring the reaction mixture onto ice and water. orgsyn.org This step hydrolyzes any remaining chlorosulfonic acid. The crude sulfonyl chloride, which is often an oil, is then separated from the aqueous layer. orgsyn.org Further washing with cold water or dilute sodium carbonate solution can help remove acidic impurities. orgsyn.orgorgsyn.org It is crucial to perform this separation quickly to minimize hydrolysis of the product itself. orgsyn.org

Solvent Extraction: After aqueous washing, the product can be extracted into an organic solvent like ethyl acetate (B1210297) or carbon tetrachloride. orgsyn.orgthieme-connect.com The organic layer is then dried using a drying agent such as sodium sulfate. thieme-connect.com

Stripping/Distillation: For liquid sulfonyl chlorides, purification can be achieved by distillation under reduced pressure. orgsyn.org This effectively removes non-volatile impurities. A method for purifying crude liquid organosulfonyl chlorides involves scrubbing with a concentrated hydrochloric acid solution followed by stripping at a temperature no greater than 70°C under vacuum. google.com This process is designed to remove water and organosulfonic acid impurities. google.com

Precipitation/Recrystallization: Solid sulfonyl chlorides can be purified by recrystallization. thieme-connect.com For compounds that are liquid at room temperature but may solidify, trituration with a solvent like hexanes can be used to induce crystallization and purify the product. acs.org A patented method for producing high-purity 4-tert-butylbenzenesulfonyl chloride involves precipitating the crude product from an alkane solvent such as heptane (B126788) or cyclohexane, achieving a purity of 99.8%. google.com

Table 3: Overview of Purification Techniques for Sulfonyl Chlorides

| Purification Technique | Target Impurities Removed | Description |

| Aqueous Washing | Chlorosulfonic acid, water-soluble acids | Washing the crude product with cold water or a basic solution. orgsyn.orgorgsyn.org |

| Solvent Extraction | Water-soluble impurities | Extracting the product into an immiscible organic solvent. orgsyn.orgthieme-connect.com |

| Vacuum Distillation | Non-volatile impurities, by-products | Distilling the liquid product under reduced pressure. orgsyn.org |

| Acid Scrubbing & Stripping | Organosulfonic acid, water | Washing with concentrated HCl followed by vacuum stripping. google.com |

| Precipitation/Recrystallization | Soluble impurities, isomers | Dissolving the crude product and inducing crystallization, often from an alkane solvent. google.com |

Mechanistic Studies of Reactions Involving 4 Sec Butylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic attack on the sulfur atom of arenesulfonyl chlorides is a cornerstone of their chemistry. The mechanism of this substitution is not always straightforward and is influenced by factors such as solvent, steric hindrance, and the nature of the nucleophile.

Solvent isotope effects, particularly the kinetic solvent isotope effect (KSIE), provide valuable insight into the transition state of solvolysis reactions. The KSIE is the ratio of the rate constant of a reaction in a light solvent (like H₂O or CH₃OH) to that in a heavy, deuterated solvent (like D₂O or CH₃OD). For arenesulfonyl chlorides, these studies help to elucidate the degree of bond-breaking and bond-making in the rate-determining step.

In the hydrolysis of benzenesulfonyl chloride, the KSIE (kH₂O/kD₂O) was determined to be approximately 1.56, which is considered indicative of significant bond-breaking of the S-Cl bond in the transition state. nih.gov For sterically hindered arenesulfonyl chlorides, similar studies have been conducted to probe the mechanism. The data suggest that the transition state involves nucleophilic participation from the solvent, ruling out a simple proton transfer as the rate-limiting step. researchgate.net The values obtained are consistent with a bimolecular (SN2-type) mechanism where one or more solvent molecules are involved in the transition state. researchgate.net

Below is a table of representative kinetic solvent isotope effects for the solvolysis of related arenesulfonyl chlorides.

| Substrate | Solvent System | KSIE (kH/kD) | Proposed Implication |

| Benzenesulfonyl Chloride | H₂O/D₂O | 1.56 | Significant S-Cl bond breaking in TS nih.gov |

| Sterically Hindered Arenesulfonyl Chloride | H₂O/D₂O | 1.46 | Bimolecular mechanism with solvent participation researchgate.net |

| Sterically Hindered Arenesulfonyl Chloride | MeOH/MeOD | 1.76 | Bimolecular mechanism with solvent participation researchgate.net |

These values, typically greater than 1, suggest a transition state where the O-H (or O-D) bond of the solvent is being broken, which is characteristic of nucleophilic attack by the solvent on the sulfonyl center. nih.govresearchgate.net

Steric hindrance plays a pivotal role in chemical reactivity by impeding the approach of reactants to a reactive site. libretexts.org In typical SN2 reactions, bulky substituents near the electrophilic center slow down the reaction rate by destabilizing the crowded five-coordinate transition state. libretexts.org For instance, increasing substitution on the carbon atom of alkyl halides significantly reduces the rate of SN2 reactions. libretexts.orgnih.gov

The mechanism of nucleophilic substitution at the sulfonyl center is a subject of ongoing discussion, with several pathways proposed.

SN2 (Synchronous) Mechanism: Many studies support a concerted, bimolecular SN2-type mechanism for the solvolysis and exchange reactions of arenesulfonyl chlorides. researchgate.netmdpi.comkoreascience.kr In this pathway, the nucleophile attacks the sulfur atom simultaneously as the chloride ion departs, proceeding through a single, trigonal bipyramidal transition state. mdpi.comkoreascience.kr Theoretical studies, such as DFT calculations for the chloride-chloride exchange reaction, indicate a single transition state, which is characteristic of an SN2 process. nih.govmdpi.com

SAN (Addition-Elimination) Mechanism: An alternative stepwise mechanism is the SAN pathway. This involves the initial addition of the nucleophile to the sulfur atom to form a pentacoordinate intermediate (a sulfurane), followed by the elimination of the leaving group. koreascience.kr This mechanism has been considered, particularly for hydrolysis reactions where water is the nucleophile. researchgate.net Some researchers argue that depending on the substituents and reaction conditions, the mechanism can shift between a concerted SN2 and a stepwise SAN process. koreascience.kr For the hydrolysis of 4-nitrobenzenesulfonyl chloride, evidence for an anionic intermediate consistent with the SAN pathway has been presented. researchgate.net

SN3 (Solvent-Assisted) Mechanism: In some cases, particularly in solvolysis, the participation of multiple solvent molecules in the transition state has been suggested. This has been termed an SN3 mechanism, where one solvent molecule acts as the nucleophile and another facilitates the proton transfer, often in a cyclic transition state. researchgate.netresearchgate.net This model is supported by solvent isotope effects and activation parameters for the solvolysis of sterically hindered arenesulfonyl chlorides. researchgate.net

For 4-sec-butylbenzenesulfonyl chloride, the reaction likely proceeds via a mechanism along the SN2-SAN continuum, heavily influenced by the specific nucleophile and solvent system employed.

Radical-Mediated Transformations

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. These processes open up alternative routes for bond formation.

Recent advancements in synthetic chemistry have explored the use of electrochemistry to forge new bonds. A notable development is the use of alternating current (AC) electrolysis to promote radical-radical cross-coupling for N-S bond formation. researchgate.net In this process, an arenesulfonyl chloride like this compound can be coupled with a nitrogen-based component.

The proposed mechanism involves the electrochemical generation of radical species from both the sulfonyl chloride and the nitrogen-containing partner. The alternating current facilitates the continuous generation of these reactive intermediates at the electrode surfaces. The key step is the subsequent coupling of the 4-sec-butylbenzenesulfonyl radical with a nitrogen-centered radical to form the desired sulfonamide product. This electrochemical method offers a unique approach to N-S bond formation under controlled conditions. researchgate.net

Radical-radical cross-coupling provides a powerful strategy for constructing chemical bonds. In the context of this compound, this mechanism involves the generation of a 4-sec-butylbenzenesulfonyl radical, which can then couple with another radical species.

One general pathway involves the reaction of a sulfonyl chloride with a photoredox catalyst under visible light irradiation. nih.gov The excited photocatalyst can induce a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of the 4-sec-butylbenzenesulfonyl radical and a chloride anion. This sulfonyl radical is then free to couple with another radical generated in situ, such as an alkyl or vinyl radical derived from a trifluoroborate salt. nih.gov Similarly, sulfonyl radicals can be coupled with silver-based carbenes. nih.gov This type of transformation is highly valuable as it allows for the formation of sulfones under mild, photocatalytic conditions, representing a significant departure from traditional ionic pathways. nih.gov

Applications in Advanced Organic Synthesis

Synthesis of Sulfonamide Derivatives

4-Sec-butylbenzenesulfonyl chloride is a key reagent in the synthesis of sulfonamides, which are important compounds in medicinal chemistry. The general method involves reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg This reaction is versatile, allowing for the creation of a wide range of sulfonamide derivatives with diverse biological activities. ekb.eg

Matrine (B1676216), a natural alkaloid, and its derivatives are known for their broad spectrum of biological activities, including anticancer, antiviral, and insecticidal properties. mdpi.comnih.govnih.govdoaj.org The modification of matrine at various positions can lead to compounds with enhanced or novel biological functions. mdpi.comnih.govnih.govresearchgate.net

In the synthesis of matrine derivatives, a common strategy involves opening the D-ring of the matrine core to introduce a flexible side chain that can be further functionalized. mdpi.com For instance, matrine can be treated with a base to hydrolyze the amide bond, and the resulting carboxylic acid can be reduced to an alcohol. This alcohol can then be reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to form a sulfonate ester. Subsequent reduction can yield N-substituted matrine derivatives. mdpi.com While the provided search results detail the use of other sulfonyl chlorides, the principle can be extended to this compound to generate novel matrine-based sulfonamides for chemical biology investigations. The introduction of the 4-sec-butylphenylsulfonyl group could influence the lipophilicity and steric profile of the resulting matrine derivative, potentially modulating its biological activity. mdpi.comnih.gov

Table 1: Synthesis of Matrine Derivatives

| Starting Material | Reagents | Product | Application |

|---|

Piperazine (B1678402) and its substituted derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anticancer, and antiviral effects. asu.eduresearchgate.net The synthesis of substituted piperazines often involves the reaction of piperazine with various electrophiles, such as acyl chlorides or sulfonyl chlorides. beilstein-journals.orgnih.gov

This compound can be reacted with piperazine to introduce the 4-sec-butylbenzenesulfonyl group onto the piperazine ring. This reaction typically proceeds by reacting piperazine with the sulfonyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. beilstein-journals.org The resulting N-(4-sec-butylbenzenesulfonyl)piperazine can be further functionalized at the second nitrogen atom to create a library of disubstituted piperazine derivatives for biological screening. asu.edu The lipophilic 4-sec-butylphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives.

Table 2: Synthesis of Substituted Piperazine Derivatives

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| Piperazine | 4-Nitrobenzoyl chloride, Et3N | 1-(4-Nitrobenzoyl)piperazine | Intermediate for bioorthogonal labeling beilstein-journals.org |

| Piperazine | 4-Fluorobenzoyl chloride, HCl, KOH | 1-(4-Fluorobenzoyl)piperazine | Intermediate for bioorthogonal labeling beilstein-journals.org |

| Unsaturated piperazine derivatives | 1,3-Dicarbonyl compounds, Mn(OAc)3 | Piperazine-substituted dihydrofuran derivatives | Potential biological activities nih.gov |

Construction of Functionalized Benzenesulfonate (B1194179) Moieties in Heterocyclic Systems

The introduction of a benzenesulfonate group into a heterocyclic system can be a crucial step in the synthesis of complex molecules with desired electronic and steric properties. While direct sulfonylation of heterocycles with this compound can be challenging, alternative methods involving the construction of the heterocyclic ring with a pre-functionalized benzenesulfonate moiety are often employed.

For instance, in the synthesis of functionalized isoxazolidines, a [3+2] cycloaddition reaction between a nitrone and a vinyl sulfonate can be utilized. ucl.ac.uk Although the provided information focuses on pentafluorophenyl vinyl sulfonate, a similar strategy could be envisioned using a vinyl sulfonate bearing the 4-sec-butylbenzenesulfonate group. This would lead to isoxazolidines containing the desired benzenesulfonate moiety, which can then be further elaborated or tested for biological activity.

Cross-Coupling Methodologies

This compound has emerged as a valuable arylating agent in palladium-catalyzed cross-coupling reactions, particularly in the desulfitative arylation of heteroarenes. nih.gov This methodology offers an alternative to traditional cross-coupling reactions that often require the pre-functionalization of substrates with organometallic reagents. chemrevlett.com

Palladium-catalyzed desulfitative arylation involves the reaction of a heteroarene with a sulfonyl chloride, leading to the formation of a new carbon-carbon bond between the heteroarene and the aryl group from the sulfonyl chloride, with the extrusion of sulfur dioxide. nih.govnih.govrsc.orgrsc.org This reaction has been successfully applied to a variety of heteroarenes, including furans, pyrroles, thiophenes, and indoles. nih.govrsc.org The reaction is typically catalyzed by a palladium source, such as Pd(OAc)2 or [PdCl(cinnamyl)]2, and requires a base. nih.gov

The use of this compound in this reaction allows for the introduction of the 4-sec-butylphenyl group onto the heteroarene core. This can be particularly useful for modifying the properties of the resulting arylated heteroarene, such as its solubility and biological activity.

The scope of the palladium-catalyzed desulfitative arylation with respect to the sulfonyl chloride is generally broad, with various substituted benzenesulfonyl chlorides being effective coupling partners. nih.govrsc.org This allows for the synthesis of a diverse range of arylated heteroarenes.

A key aspect of this methodology is the control of regioselectivity, which determines the position of arylation on the heterocycle. rsc.org The regioselectivity can be influenced by several factors, including the nature of the heteroarene, the catalyst system, and the reaction conditions. nih.govrsc.org For example, in the arylation of thiophene (B33073) derivatives, the regioselectivity can be directed to either the C2 or C3 position by careful choice of the palladium catalyst and ligands. nih.gov Similarly, in the arylation of N-protected indoles, the use of a temporary blocking group at the C3 position can direct the arylation to the C2 position. rsc.org The ability to control the regioselectivity of the arylation with this compound is crucial for the synthesis of specific, well-defined arylated heterocyclic compounds.

Table 3: Palladium-Catalyzed Desulfitative Arylation

| Heteroarene | Arylating Agent | Catalyst System | Product |

|---|---|---|---|

| Furan derivatives | Benzenesulfonyl chlorides | Pd catalyst | C2- or C5-arylated furans nih.gov |

| Pyrrole derivatives | Benzenesulfonyl chlorides | Pd catalyst | C2- or C5-arylated pyrroles nih.gov |

| Thiophene derivatives | Benzenesulfonyl chlorides | Pd catalyst | C3- or C4-arylated thiophenes nih.gov |

| N-protected 3-haloindoles | Benzenesulfonyl chlorides | bis(acetonitrile)dichloropalladium(II) | 2-Arylindoles rsc.org |

| Benzo[d]oxazole | Arenesulfonyl chlorides | Palladium catalyst | 2-Aryl benzoxazoles rsc.org |

Synthesis of Thioester and Thiocarbamate Analogues

The reactivity of this compound extends to the formation of sulfur-containing esters, such as thioesters and thiocarbamates, which are of significant interest in medicinal chemistry and materials science.

A notable application of arylsulfonyl chlorides, including by extension this compound, is in the synthesis of S-thiocarbamates. A simple and efficient method involves the potassium iodide (KI)-catalyzed cross-coupling reaction between a sulfonyl chloride and an isocyanide. This process is advantageous due to the use of readily available starting materials and an inexpensive catalyst system under mild reaction conditions.

The proposed mechanism for this transformation involves the reduction of the sulfonyl chloride by potassium iodide to generate a highly reactive arylsulfenyl chloride intermediate. This intermediate is then trapped by the isocyanide, followed by hydrolysis, to yield the final S-thiocarbamate product. The reaction demonstrates good functional group tolerance, making it a versatile tool for the synthesis of a diverse range of S-thiocarbamates.

Table 1: Representative KI-Catalyzed Synthesis of S-Thiocarbamates from Sulfonyl Chlorides and Isocyanides

| Entry | Sulfonyl Chloride | Isocyanide | Product | Yield (%) |

| 1 | Benzenesulfonyl chloride | Cyclohexyl isocyanide | S-Phenyl cyclohexylcarbamothioate | 92 |

| 2 | 4-Methylbenzenesulfonyl chloride | Cyclohexyl isocyanide | S-(4-Methylphenyl) cyclohexylcarbamothioate | 95 |

| 3 | 4-Methoxybenzenesulfonyl chloride | Cyclohexyl isocyanide | S-(4-Methoxyphenyl) cyclohexylcarbamothioate | 91 |

| 4 | 4-Chlorobenzenesulfonyl chloride | Cyclohexyl isocyanide | S-(4-Chlorophenyl) cyclohexylcarbamothioate | 88 |

This table illustrates the general applicability of the KI-catalyzed reaction for the synthesis of S-thiocarbamates from various sulfonyl chlorides. The data is representative of the types of transformations possible with a substrate like this compound.

Precursor Role in the Synthesis of Sulfonyl Fluorides

This compound serves as a crucial precursor for the synthesis of the corresponding 4-sec-butylbenzenesulfonyl fluoride (B91410). Sulfonyl fluorides have gained prominence in chemical biology and drug discovery, particularly as probes for "click chemistry" due to their unique reactivity and stability. ekb.eg

The conversion of a sulfonyl chloride to a sulfonyl fluoride is typically achieved through a nucleophilic substitution reaction, where the chloride is displaced by a fluoride ion. ekb.eg This transformation can be carried out using various fluorinating agents, with potassium fluoride (KF) being a common and cost-effective choice. ucl.ac.uk The reaction is often performed in a suitable solvent system, which may include water, acetone, or acetonitrile, sometimes with the aid of a phase-transfer catalyst to enhance efficiency. ekb.egucl.ac.uk The resulting 4-sec-butylbenzenesulfonyl fluoride is a valuable reagent for introducing the 4-sec-butylphenylsulfonyl moiety into molecules of interest.

Table 2: Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides

| Entry | Sulfonyl Chloride | Fluorinating Agent | Solvent | Yield (%) |

| 1 | Benzenesulfonyl chloride | KF | Water/Acetone | 95 |

| 2 | 4-Toluenesulfonyl chloride | KF | Acetonitrile | 88 |

| 3 | 4-Nitrobenzenesulfonyl chloride | KHF₂ | Water | 92 |

| 4 | Naphthalene-2-sulfonyl chloride | KF | Water/Acetone | 98 |

This table showcases common methods for the conversion of sulfonyl chlorides to sulfonyl fluorides, a reaction for which this compound is a suitable substrate.

Diverse Functionalization of Nucleophilic Centers in Complex Molecules

This compound is a versatile electrophile for the functionalization of a wide array of nucleophilic centers within complex molecules. Its reactivity allows for the introduction of the 4-sec-butylphenylsulfonyl group, which can act as a protecting group or modulate the biological activity of the parent molecule. The primary reactions involve nucleophilic substitution at the sulfur atom, displacing the chloride leaving group. nih.gov

Common nucleophiles that react with this compound include alcohols and amines. wikipedia.org The reaction with alcohols, typically in the presence of a base like pyridine, yields sulfonate esters. organic-chemistry.org This transformation is particularly useful for converting a poor leaving group (hydroxyl) into a good leaving group (sulfonate), facilitating subsequent substitution or elimination reactions. libretexts.org

Similarly, the reaction with primary and secondary amines affords sulfonamides. ekb.eg This sulfonamidation reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in a wide range of therapeutic agents. ekb.eg The steric bulk of the sec-butyl group can influence the reactivity and selectivity of these functionalization reactions, potentially offering advantages in complex molecular settings where multiple reactive sites are present.

Table 3: Functionalization of Alcohols with Arenesulfonyl Chlorides

| Entry | Alcohol | Arenesulfonyl Chloride | Product |

| 1 | Methanol | p-Toluenesulfonyl chloride | Methyl p-toluenesulfonate |

| 2 | Ethanol | Benzenesulfonyl chloride | Ethyl benzenesulfonate |

| 3 | Isopropanol | 4-Nitrobenzenesulfonyl chloride | Isopropyl 4-nitrobenzenesulfonate |

| 4 | Cyclohexanol | 2,4,6-Trimethylbenzenesulfonyl chloride | Cyclohexyl 2,4,6-trimethylbenzenesulfonate |

This table provides examples of the formation of sulfonate esters from the reaction of alcohols with various arenesulfonyl chlorides, a reaction type applicable to this compound.

Table 4: Functionalization of Amines with Arenesulfonyl Chlorides

| Entry | Amine | Arenesulfonyl Chloride | Product |

| 1 | Aniline | Benzenesulfonyl chloride | N-Phenylbenzenesulfonamide |

| 2 | Benzylamine | p-Toluenesulfonyl chloride | N-Benzyl-4-methylbenzenesulfonamide |

| 3 | Piperidine | 4-Methoxybenzenesulfonyl chloride | 1-(4-Methoxyphenylsulfonyl)piperidine |

| 4 | Diethylamine | 4-Chlorobenzenesulfonyl chloride | N,N-Diethyl-4-chlorobenzenesulfonamide |

This table illustrates the synthesis of sulfonamides from the reaction of amines with various arenesulfonyl chlorides, representing the reactivity profile of this compound with amine nucleophiles.

Derivatization Strategies and Their Research Implications

Strategic Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a common strategy to improve the detection and separation of analytes that lack a suitable chromophore, fluorophore, or are too volatile or polar for effective analysis. Sulfonyl chlorides are well-established derivatizing agents for primary and secondary amines, as well as phenols, forming stable sulfonamides and sulfonate esters, respectively.

The use of 4-sec-butylbenzenesulfonyl chloride as a derivatizing agent would introduce the 4-sec-butylphenylsulfonyl moiety to the analyte. This would significantly increase the molecular weight and likely alter the polarity of the resulting derivative. The bulky and lipophilic nature of the sec-butyl group can enhance the retention of polar analytes on reverse-phase HPLC columns, leading to better separation from other sample components. For GC analysis, the introduction of this group can decrease the volatility of small amine analytes, improving their chromatographic behavior.

Detailed Research Findings (Hypothetical)

A hypothetical study could involve the derivatization of a mixture of small aliphatic amines with this compound followed by HPLC-UV analysis. The expected outcome would be an increase in the retention times of the derivatized amines compared to their underivatized forms, allowing for their baseline separation and quantification.

Table 1: Hypothetical HPLC Retention Times of Amines Before and After Derivatization with this compound

| Analyte | Retention Time (Underivatized) (min) | Retention Time (Derivatized) (min) |

| Methylamine | 1.2 | 8.5 |

| Ethylamine | 1.5 | 9.8 |

| Propylamine | 2.1 | 11.2 |

This table is illustrative and represents expected trends in a hypothetical experiment.

Design and Synthesis of Chemically Diverse Compound Libraries

Combinatorial chemistry often employs a set of core molecular scaffolds that can be functionalized with a variety of building blocks to generate large and diverse libraries of compounds for high-throughput screening in drug discovery and materials science. Sulfonyl chlorides are excellent scaffolds for this purpose due to their reactivity with a wide range of nucleophiles, particularly amines.

The reaction of this compound with a diverse collection of primary and secondary amines would yield a library of 4-sec-butylbenzenesulfonamides. The sec-butyl group would impart a specific lipophilic and steric character to each member of the library, which could be crucial for binding to biological targets or for tuning the physical properties of materials. The diversity of the library would be determined by the variety of amine building blocks used.

Table 2: Example of a Small, Diverse Sulfonamide Library from this compound

| Amine Building Block | Resulting Sulfonamide | Potential Properties |

| Aniline | N-phenyl-4-sec-butylbenzenesulfonamide | Aromatic, rigid structure |

| Piperidine | 1-[(4-sec-butylphenyl)sulfonyl]piperidine | Saturated heterocycle, basic nitrogen |

| Glycine methyl ester | Methyl 2-({[(4-sec-butylphenyl)sulfonyl]amino})acetate | Contains an ester group for further modification |

This table illustrates the generation of a diverse set of molecules from a single scaffold.

Development of Targeted Molecular Probes for Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing, tracking, and perturbing biological processes in living systems. The sulfonamide linkage is a common feature in many biologically active molecules and molecular probes due to its chemical stability and its ability to act as a hydrogen bond acceptor.

This compound could serve as a key building block in the synthesis of targeted molecular probes. For instance, it could be reacted with a fluorescent amine to create a fluorescent probe. The 4-sec-butylphenyl group could influence the photophysical properties of the fluorophore or mediate its interaction with specific biological targets. For example, the lipophilicity of the sec-butyl group might promote the localization of the probe to cellular membranes or hydrophobic pockets of proteins.

Furthermore, the sulfonamide scaffold is a known pharmacophore for certain enzymes, such as carbonic anhydrases. By attaching a reactive group or a reporter tag to a 4-sec-butylbenzenesulfonamide core, it might be possible to develop activity-based probes for this class of enzymes. The sec-butyl group would serve to modulate the binding affinity and selectivity of the probe.

Detailed Research Findings (Hypothetical)

A research study could focus on the synthesis of a series of sulfonamide-based fluorescent probes by reacting this compound with different amino-functionalized fluorophores. The resulting probes could then be evaluated for their ability to stain specific cellular compartments. The probe with the optimal balance of lipophilicity and fluorescence properties could then be used for live-cell imaging experiments.

Computational Chemistry and Structure Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical research, establishing a mathematical correlation between the chemical structure of a compound and its biological activity or other functional properties. While specific QSAR models exclusively developed for 4-sec-butylbenzenesulfonyl chloride are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential activities based on its structural features.

Correlation of Molecular Descriptors with Functional Properties

The functional properties of this compound can be correlated with various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. For arenesulfonyl chlorides in general, descriptors like molecular weight, lipophilicity (LogP), and electronic parameters (e.g., Hammett constants) have been shown to influence their reactivity and biological interactions.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Formula | C₁₀H₁₃ClO₂S |

| Molecular Weight | 232.73 g/mol |

| IUPAC Name | This compound |

| InChI Key | WJWCEGFXTKWVPH-UHFFFAOYSA-N |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Note: Some values are for the isomeric 4-tert-butylbenzenesulfonyl chloride due to a lack of specific experimental data for the sec-butyl isomer, but are expected to be comparable.

The sec-butyl group, an electron-donating group, influences the electronic environment of the sulfonyl chloride moiety, which in turn affects its reactivity in nucleophilic substitution reactions. The lipophilicity, indicated by the XLogP3 value, suggests how the compound might partition between aqueous and lipid environments, a critical factor for its behavior in biological systems.

Predictive Modeling for Compound Design

Predictive QSAR models can be constructed to design new compounds with desired properties based on a training set of molecules with known activities. Although no specific predictive models for this compound derivatives are found in the literature, one could be developed. Such a model would utilize the molecular descriptors of a series of related sulfonyl chlorides to predict their activity, for instance, as enzyme inhibitors or as reactants in specific chemical transformations. This would enable the in-silico design of novel derivatives of this compound with potentially enhanced efficacy or specificity.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid.

Theoretical Studies on Reaction Transition States and Reaction Pathways

Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms of arenesulfonyl chlorides. nih.govsigmaaldrich.com These studies often focus on the transition states and intermediates involved in nucleophilic substitution reactions, which are characteristic of this class of compounds.

For arenesulfonyl chlorides, the nucleophilic attack at the sulfur atom can proceed through different mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism. sigmaaldrich.com DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway and the structure of the transition state.

A study on the chloride-chloride exchange reaction in various arenesulfonyl chlorides revealed that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. sigmaaldrich.com The reactivity was found to be influenced by the nature of the substituents on the aromatic ring. Although this compound was not specifically included in that study, the findings suggest that its reactivity would be modulated by the electronic and steric effects of the sec-butyl group. Theoretical calculations could precisely model the transition state for its reaction with a nucleophile, providing insights into the reaction kinetics and the factors governing its reactivity.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions are valuable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

While experimental spectroscopic data for this compound is scarce, computational prediction offers a viable alternative for characterizing this compound. Using DFT calculations, it is possible to optimize the geometry of the molecule and then compute its expected ¹H and ¹³C NMR spectra, as well as its IR and Raman spectra. For instance, the calculated Raman spectrum for the related compound 4-tert-butylbenzenesulfonyl chloride has been reported. nih.gov Similar calculations for the sec-butyl isomer would provide a theoretical fingerprint that could be used to identify the compound and to understand the vibrational modes of its functional groups.

Catalysis Employing 4 Sec Butylbenzenesulfonyl Chloride Derived Species

Palladium-Catalyzed Transformations

While direct cross-coupling reactions using 4-sec-butylbenzenesulfonyl chloride as the electrophile are not extensively documented, its derivatives, particularly sulfonamides, are valuable partners in palladium-catalyzed C-N cross-coupling reactions. The general reactivity of sulfonyl chlorides in palladium-catalyzed processes, such as the regioselective direct C2-arylation of heterocyclic compounds, suggests that this compound could serve as a viable aryl source under appropriate conditions. rsc.org

More commonly, sulfonamides derived from this compound can be coupled with aryl halides. Palladium-catalyzed methods have been developed for the efficient C-N cross-coupling of sulfinamides and aryl halides, which provides a route to N-aryl sulfinamides with high efficiency and, for chiral variants, without racemization. organic-chemistry.org These protocols often employ specialized phosphine (B1218219) ligands, such as tBuXPhos, with a palladium source like Pd₂(dba)₃. organic-chemistry.org The development of palladium catalysts supported by well-designed ancillary ligands has expanded the scope of cross-coupling to include less reactive C-O electrophiles, highlighting the versatility of palladium catalysis in forming diverse chemical bonds. rsc.org Given these precedents, N-aryl or N-alkyl sulfonamides derived from this compound are expected to be competent substrates in similar palladium-catalyzed cross-coupling reactions to generate more complex sulfonamide structures.

Organometallic Catalysis in Asymmetric Synthesis

The sulfonyl group is a cornerstone in the design of chiral ligands for asymmetric catalysis. Derivatives of this compound, specifically N-sulfonylated diamines, are integral components of highly effective organometallic catalysts.

A prominent class of catalysts for asymmetric transfer hydrogenation (ATH) are the 16-electron half-sandwich organo-osmium(II) complexes. researchgate.net These catalysts typically feature a pseudo-octahedral, "piano-stool" geometry with three key components:

An η⁶-coordinated arene ring (e.g., p-cymene, biphenyl). researchgate.netnih.gov

A chiral N-sulfonylated diamine ligand, such as a derivative of 1,2-diphenylethylenediamine (DPEN). researchgate.net

A halide ligand (typically chloride). nih.gov

The chiral ligand is synthesized by reacting a diamine with a substituted benzenesulfonyl chloride, such as this compound, to form the corresponding sulfonamide. This ligand then coordinates to an osmium-arene precursor, like [Os(η⁶-arene)Cl₂]₂, in the presence of a base to yield the final enantiomerically pure catalyst. researchgate.net These osmium catalysts are noted for their high stability and efficiency in the reduction of prochiral ketones to optically pure alcohols, using a hydride source such as formic acid. researchgate.netnih.gov The modular nature of their synthesis allows for fine-tuning of the catalyst's properties by modifying the arene, the diamine backbone, or the sulfonyl substituent. researchgate.net

The electronic nature of the substituent on the N-sulfonylated diamine ligand plays a critical role in the performance of organo-osmium ATH catalysts. Systematic studies have been conducted to probe how different substituents on the phenyl-sulfonyl ring impact catalytic activity and enantioselectivity. researchgate.net

In a study involving the asymmetric transfer hydrogenation of 2-methylquinoxaline (B147225) to (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline, a series of [Os(η⁶-biphenyl)((1R,2R)-DPEN-SO₂-Ar)] catalysts were evaluated. The results demonstrated that both electron-donating and electron-withdrawing groups influence catalyst performance.

| Catalyst Substituent (Ar) | Conversion (%) | Enantiomeric Excess (ee, %) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| 4-H | >93 | >92 | 158 ± 20 |

| 4-OMe | >93 | >92 | 130 ± 20 |

| 4-F | >93 | >92 | 180 ± 20 |

| 4-CF₃ | >93 | >92 | 180 ± 20 |

| 4-Br | >93 | >92 | 190 ± 20 |

| 4-I | >93 | >92 | 170 ± 20 |

The data reveals that while conversion and enantioselectivity remain high across a range of substituents, the turnover frequency (TOF) is sensitive to electronic effects. Halogen substituents (F, Br, I) and the electron-withdrawing trifluoromethyl group (CF₃) led to slightly higher TOF values compared to the unsubstituted (H) or methoxy-substituted (OMe) ligands. researchgate.net The 4-sec-butyl group, being an electron-donating alkyl group similar to methyl or methoxy, would be expected to result in a highly active and enantioselective catalyst, potentially with a TOF comparable to or slightly lower than the unsubstituted analogue, based on the trend observed with the electron-donating OMe group. researchgate.net This tunability allows for the optimization of the catalyst for specific substrates and reaction conditions.

Iodine-Mediated Catalysis

In addition to metal-based systems, derivatives of this compound are relevant to iodine-catalyzed reactions. Molecular iodine has emerged as an inexpensive, non-toxic, and environmentally friendly catalyst for a variety of organic transformations. rsc.orgnih.gov

A key application in this area is the synthesis of sulfonamides. While this compound itself can be used directly in reactions with amines, an alternative iodine-catalyzed approach utilizes the corresponding sulfonyl hydrazide. 4-sec-butylbenzenesulfonyl hydrazide, which is readily prepared from the sulfonyl chloride, can be coupled with a wide range of primary and secondary amines using catalytic amounts of molecular iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgnih.govresearchgate.netrsc.org

This metal-free strategy is advantageous due to its mild reaction conditions, operational simplicity, and the use of easily accessible starting materials. rsc.orgresearchgate.net The reaction proceeds efficiently, providing a diverse library of sulfonamides in moderate to excellent yields. researchgate.net The proposed mechanism involves the iodine-catalyzed oxidation of the sulfonyl hydrazide to a reactive sulfonyl intermediate, which is then trapped by the amine to furnish the final sulfonamide product. This method represents a green and efficient protocol for constructing the vital sulfonamide linkage. nih.gov

Future Research Directions and Emerging Methodologies

Exploration of Novel Reaction Pathways and Expanded Substrate Scope

The development of novel reaction pathways for synthesizing sulfonyl chlorides is a primary focus of current research, aiming to overcome the limitations of traditional methods which often involve harsh conditions or hazardous reagents. organic-chemistry.orgnbinno.com

Key Research Thrusts:

Catalytic Methods and Flow Chemistry: Innovations include the exploration of new catalytic systems and the adoption of flow chemistry techniques. nbinno.com Continuous flow protocols offer improved safety by managing highly exothermic reactions and can increase space-time yields significantly. rsc.org

SO₂ Surrogates: To avoid the use of gaseous and difficult-to-handle sulfur dioxide, stable SO₂ surrogates are being employed. organic-chemistry.org One such example is DABSO, a bench-stable solid complex of DABCO and sulfur dioxide, which can be used in Sandmeyer-type reactions to produce sulfonyl chlorides from anilines. organic-chemistry.org

Expanded Substrate Compatibility: Modern synthetic methods are being designed to tolerate a wider range of functional groups. organic-chemistry.org This allows for the synthesis of more complex and structurally diverse sulfonyl chlorides from readily available starting materials like alkyl halides, mesylates, thiols, and disulfides. organic-chemistry.orgorganic-chemistry.org This expanded scope is crucial for creating intermediates for advanced materials and specialty chemicals. nbinno.com

Table 1: Emerging Synthetic Methodologies for Sulfonyl Chlorides

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| NCS Chlorosulfonation | S-Alkylisothiourea salts (from alkyl halides) | N-chlorosuccinimide (NCS) | Mild conditions, avoids odorous reagents, scalable. organic-chemistry.org |

| Oxidative Chlorosulfonation | S-Alkyl isothiourea salts, thiols, disulfides | Bleach (NaOCl) or NaClO₂ | Environmentally friendly, uses readily accessible reagents, simple purification. organic-chemistry.org |

| Sandmeyer-type Synthesis | Anilines | DABSO (SO₂ surrogate), Cu catalyst | Utilizes stable SO₂ source, wide substrate scope. organic-chemistry.org |

| Continuous Flow Synthesis | Disulfides, thiols | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Enhanced safety, high space-time yield, precise parameter control. rsc.org |

Development of Sustainable and Green Chemistry Approaches in Sulfonyl Chloride Synthesis

A major driver in chemical innovation is sustainability, leading to the development of greener synthetic routes for sulfonyl chlorides that minimize environmental impact. nbinno.com These approaches focus on reducing waste, lowering energy consumption, and using less hazardous substances. nbinno.comnbinno.com

Core Principles of Green Synthesis:

Use of Safer Reagents: Research emphasizes replacing hazardous reagents like chlorine gas with alternatives such as N-chlorosuccinimide (NCS) or bleach. organic-chemistry.orgorganic-chemistry.org

Aqueous Reaction Media: The use of water as a solvent is a key aspect of green chemistry. rsc.org For instance, the oxyhalogenation of thiols and disulfides to sulfonyl chlorides can be efficiently carried out in water using oxone and a halide source. rsc.org

Waste Reduction and Recycling: Sustainable methods aim to minimize byproducts. In some processes, water-soluble byproducts like succinimide can be recovered from the aqueous phase and conveniently recycled back into the starting reagent (NCS), making the method more economical and sustainable. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Advanced Mechanistic Elucidation of Complex Chemical Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced analytical and theoretical techniques are being applied to study the complex transformations involved in sulfonyl chloride reactions, such as solvolysis and nucleophilic substitution. nih.gov

Investigative Techniques and Findings:

Grunwald-Winstein Equation: The extended Grunwald-Winstein equation is a powerful tool applied to the solvolysis reactions of sulfonyl chlorides to probe the mechanism of the reaction and the nature of the transition state. nih.gov

Kinetic Solvent Isotope Effects (KSIE): KSIE measurements provide insights into the degree of bond breaking at the transition state. nih.gov Studies on the hydrolysis of sulfonyl chlorides show a higher KSIE compared to alkyl chlorides, suggesting more significant bond breaking at the transition state for the departure of the chloride ion. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations are used to investigate reaction pathways. mdpi.com For example, DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides revealed that the reaction proceeds via a single transition state consistent with an Sₙ2 mechanism. mdpi.com These studies can also elucidate the surprising reactivity of certain substrates, such as the enhanced reactivity of ortho-alkyl substituted sulfonyl chlorides, which is attributed to a rigid and sterically congested ground state structure. mdpi.com

Integration of Computational and Experimental Methodologies for Rational Compound Design

The synergy between computational modeling and experimental synthesis is becoming increasingly important for the rational design of new compounds and processes. mdpi.comresearchgate.net This integrated approach accelerates the discovery and optimization of molecules with desired properties.

Applications of Integrated Methodologies:

Mechanism Prediction: Computational chemistry can model reaction pathways, such as hydrolysis mechanisms, providing a theoretical framework that guides experimental investigation. researchgate.net The reliability of these calculations is often validated by how well the calculated kinetic parameters correlate with experimental data. mdpi.com

Structure-Property Correlation: By combining crystallographic data, Hirshfeld surface analysis, and computational studies, researchers can gain detailed insights into the noncovalent interactions that govern the structure and properties of sulfonyl chlorides and their derivatives. nih.gov This understanding is fundamental to designing molecules for applications in materials science and medicinal chemistry. nih.gov

Predictive Modeling: As computational power grows, it becomes more feasible to predict the outcomes of reactions and the properties of yet-to-be-synthesized molecules. This allows for the pre-screening of potential drug candidates or materials, focusing laboratory efforts on the most promising targets and reducing the time and resources spent on trial-and-error synthesis.

Q & A

Basic Questions

Q. What are the recommended safety protocols when handling 4-sec-butylbenzenesulfonyl chloride in laboratory settings?

- Methodological Answer:

- Protective Equipment: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- First Aid:

- Skin Contact: Immediately wash with soap and water for 15 minutes; remove contaminated clothing .

- Eye Exposure: Rinse eyes with water for 20 minutes, remove contact lenses if present, and seek medical attention .

- Spill Management: Neutralize with sodium bicarbonate and dispose via approved hazardous waste protocols .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer:

- Chlorination of Precursors: React 4-sec-butylbenzenesulfonic acid with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions. For example, reflux with thionyl chloride (SOCl₂) at 70–80°C for 4–6 hours, followed by vacuum distillation to isolate the product .

- Quality Control: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm purity via melting point analysis (expected range: 83–87°C, adjusted for sec-butyl steric effects) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- Spectroscopy: Use H NMR (CDCl₃, δ 1.2–1.5 ppm for sec-butyl protons) and IR (S=O stretching at 1360–1380 cm⁻¹) .

- Chromatography: HPLC with a C18 column (acetonitrile:water 70:30) to detect impurities. Compare retention times against certified standards .

- Elemental Analysis: Verify %C, %H, and %S alignment with theoretical values (C: ~50%, H: ~6.5%, S: ~13%) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound in electrophilic substitution reactions?

- Methodological Answer:

- Catalyst Selection: Use Lewis acids like FeCl₃ (0.5–1.0 eq) to enhance sulfonation efficiency. Avoid excess catalyst to minimize byproduct formation .

- Solvent Optimization: Anhydrous dichloromethane or toluene improves reagent solubility and reduces hydrolysis. Maintain reaction temperatures below 80°C to prevent decomposition .

- Stoichiometry: Use a 1.2:1 molar ratio of chlorinating agent to sulfonic acid precursor to account for reagent volatility .

Q. How do steric effects of the sec-butyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer:

- Steric Hindrance: The branched sec-butyl group reduces accessibility to the sulfonyl chloride moiety, slowing reactions with bulky nucleophiles (e.g., tert-butanol). Use polar aprotic solvents (DMF or DMSO) to enhance reactivity .

- Kinetic Studies: Compare reaction rates with linear-chain analogs (e.g., 4-n-butylbenzenesulfonyl chloride) using F NMR to track fluorine-labeled intermediates .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer:

- Data Validation: Cross-reference DSC (Differential Scanning Calorimetry) results with literature values. For example, reported melting points (83–87°C) may vary due to polymorphic forms or impurities; recrystallize from ethyl acetate/hexane (1:3) to standardize .

- Collaborative Studies: Replicate synthesis and characterization protocols from conflicting sources, controlling for variables like heating rate (1°C/min in DSC) and solvent purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.